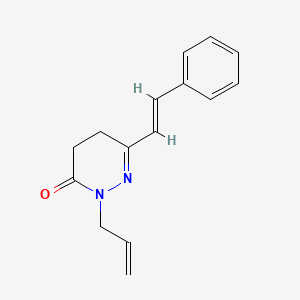

2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Description

2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative characterized by an allyl group at position 2 and a styryl (vinylbenzene) substituent at position 5. The dihydropyridazinone core consists of a six-membered ring with two adjacent nitrogen atoms and a ketone group. This scaffold is recognized for its pharmacological versatility, particularly in cardiovascular and antiplatelet applications .

Properties

IUPAC Name |

6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-9H,1,10-12H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPWYHQARMDUBQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.31 g/mol

- CAS Number : 1421944-10-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research has shown that derivatives of pyridazinones exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated by lipopolysaccharides (LPS) .

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 42.2 ± 19.6 | <56.4 ± 3.1 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. For example, studies indicate that pyridazinone derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

3. Anticancer Activity

Recent investigations into the anticancer potential of pyridazinones suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of pyridazinone derivatives:

- In Vivo Studies on Inflammation : A study on murine models demonstrated that treatment with related pyridazinones significantly reduced inflammation markers compared to untreated controls .

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with 2-allyl-6-styryl derivatives, showing a notable reduction in bacterial load .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Pyridazinone derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural comparisons include:

Table 1: Substituent Effects on Bioactivity

Pharmacological Activity Profiles

- Antiplatelet Activity: The styryl group in the target compound may enhance antiplatelet effects via hydrophobic interactions with platelet receptors, similar to 6-[p-(chloroalkanoyl)aminophenyl] derivatives . However, 2,6-disubstituted derivatives (e.g., Compound 41) directly inhibit platelet aggregation with efficacy rivaling aspirin . Substitution at position 6 with electron-withdrawing groups (e.g., chloroalkanoylamino) increases potency, suggesting the styryl group’s electron-rich nature may reduce activity compared to these derivatives .

- Cardiotonic Activity: 6-Phenyl derivatives (e.g., Compound 5a) exhibit cardiotonic effects by enhancing myocardial contractility, comparable to levosimendan . The styryl group’s bulkiness in the target compound may limit its cardiotonic utility due to steric hindrance at ionotropic receptors.

- Hypotensive Effects: 6-Aryl derivatives with polar substituents (e.g., 4-aminophenyl) show significant hypotensive activity in rodent models . The allyl group’s metabolic instability could shorten the target compound’s duration of action compared to more stable analogs .

Key Research Findings and Trends

Substituent Position Matters :

- Activity is highly sensitive to substituent placement. For example, 5-methyl substitution in 6-aryl derivatives enhances antiplatelet effects, but this position remains unmodified in the target compound .

Trade-offs Between Activities: Compounds optimized for antiplatelet activity (e.g., 6-[p-(chloroalkanoyl)aminophenyl]) often show weaker cardiotonic effects, highlighting the challenge in multifunctional design .

Synthetic Flexibility: The 4,5-dihydro-3(2H)-pyridazinone core permits diverse functionalization via Friedel-Crafts acylation, hydrazine cyclization, and Mannich-type reactions, enabling rapid exploration of structure-activity relationships .

Q & A

Q. Table 1: Key Substituent Effects on Activity

| Substituent (R) | Activity Profile | Reference |

|---|---|---|

| 4-CN | PDE III inhibition (ED50 = 0.6 µM) | |

| 4-Cl | Antiplatelet (IC50 < 10 µM) | |

| 4-CH3 | Enhanced inotropic activity vs. digoxin |

What experimental models are suitable for evaluating inotropic and vasodilatory dual activity?

Advanced Research Question

- In vitro : Use isolated rat atria to measure contractility (inotropy) and aortic ring assays (precontracted with phenylephrine) for vasodilation. Compounds like MCI-154 show dual activity with EC50 values < 1 µM .

- In vivo : Normotensive or hypertensive rat models assess blood pressure reduction and cardiac output. For example, derivatives with 4-pyridylamino groups reduce systolic pressure by 30–40% in rats .

How does stereochemistry influence antiplatelet aggregation activity in pyridazinone derivatives?

Advanced Research Question

Stereospecific blocking of platelet receptors is critical:

- S-configuration at the 2-allyl position improves binding to collagen receptors, reducing ADP-induced aggregation by >50% .

- Hydrophilic groups (e.g., hydroxyl) at the styryl position enhance solubility but may reduce membrane permeability, requiring a balance in substituent design .

Contradiction Note : While Sun et al. (2008) emphasized stereospecificity, Gupta et al. found van der Waals volume (hydrophobicity) to be the dominant factor in platelet inhibition .

What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Advanced Research Question

- Multivariate analysis : Correlate substituent parameters (e.g., logP, van der Waals volume) with activity. For example, hydrophobic substituents (logP > 3) show stronger PDE III inhibition .

- Crystallography : Resolve binding modes using X-ray co-crystallography with PDE III or platelet receptors. CI-930’s imidazole group forms hydrogen bonds with PDE III’s catalytic domain .

How are in vivo pharmacokinetic challenges addressed for pyridazinone derivatives?

Advanced Research Question

- Prodrug strategies : Esterification of hydroxyl groups improves oral bioavailability. Levosimendan uses a lactone prodrug for sustained release .

- Formulation optimization : Use co-solvents (e.g., Macrogol 4000) or micronization to enhance solubility. Injectable formulations require pH adjustment to 7.0 for stability .

What are the limitations of current preclinical models for predicting clinical efficacy?

Advanced Research Question

- Species-specific PDE III isoforms : Rat PDE III has 85% homology with humans, but efficacy in canine models (e.g., pimobendan) may overestimate human responses .

- Lack of disease complexity : Hypertension models often ignore comorbidities like atherosclerosis. Use Zucker diabetic fatty (ZDF) rats for metabolic syndrome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.